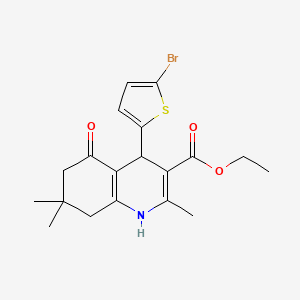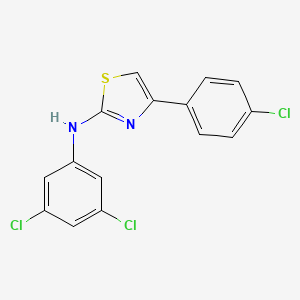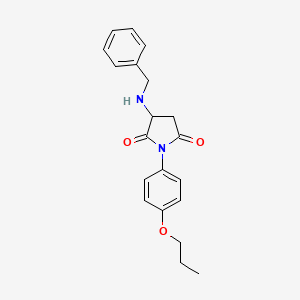![molecular formula C16H17NO5 B4993327 1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4993327.png)
1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene is an organic compound with the molecular formula C14H13NO4 It is a derivative of benzene, characterized by the presence of ethoxy and nitrophenoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid.
Etherification: The 4-nitrophenol is then subjected to etherification with ethylene oxide to form 4-nitrophenoxyethanol.
Further Etherification: The 4-nitrophenoxyethanol undergoes another etherification reaction with 1-bromo-3-ethoxybenzene in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The benzene ring can undergo oxidation reactions, leading to the formation of quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium ethoxide or potassium carbonate as bases.
Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.
Major Products
Reduction: 1-ethoxy-3-[2-(4-aminophenoxy)ethoxy]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the benzene ring.
Scientific Research Applications
1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The ethoxy groups provide hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-ethoxy-4-nitrobenzene: Similar structure but lacks the additional ethoxyethoxy group.
4-nitrophenoxyethanol: Contains the nitrophenoxy group but lacks the benzene ring substitution.
1-ethoxy-3-nitrobenzene: Similar structure but with different substitution patterns.
Uniqueness
1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene is unique due to its combination of ethoxy and nitrophenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-20-15-4-3-5-16(12-15)22-11-10-21-14-8-6-13(7-9-14)17(18)19/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTQYIBVWDSQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B4993266.png)


![2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4993276.png)
![ETHYL 2-{4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETATE](/img/structure/B4993280.png)




![(3Z)-3-[(5-Bromofuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B4993345.png)
